Chelate Bite‑Angle Advantage: DPPQ (Five‑Membered Ring) vs. 2‑(Diphenylphosphino)pyridine (Four‑Membered Ring)
In [Ru(bpy)₂(P,N)]²⁺ complexes, DPPQ (Ph₂Pqn) forms a five‑membered chelate ring, whereas 2‑(diphenylphosphino)pyridine (Ph₂Ppy) forms a highly strained four‑membered chelate with a P–Ru–N bite angle of only 68.4(1)° [1]. The five‑membered ring of DPPQ avoids this strain, providing a more stable coordination geometry that resists ligand dissociation under catalytic conditions.
| Evidence Dimension | P–M–N chelate bite angle (X‑ray crystallography) |
|---|---|
| Target Compound Data | Five‑membered chelate ring (no bite‑angle strain reported; comparable to dppb chelate) |
| Comparator Or Baseline | 2‑(Diphenylphosphino)pyridine (Ph₂Ppy): P(1)–Ru–N(1) bite angle = 68.4(1)° (four‑membered chelate) |
| Quantified Difference | Ph₂Ppy bite angle 68.4° vs. idealized ~90° for octahedral Ru(II); DPPQ not strain‑limited |
| Conditions | X‑ray crystal structures of [Ru(bpy)₂(Ph₂Pqn)](PF₆)₂ (1) and [Ru(bpy)₂(Ph₂Ppy)](PF₆)₂ (2); Bulletin of the Chemical Society of Japan, 2002. |
Why This Matters
A four‑membered chelate is inherently strained and can undergo ring‑opening under turnover conditions, making DPPQ the structurally robust choice for catalytic applications requiring prolonged catalyst integrity.
- [1] Suzuki, T.; Kuchiyama, T.; Kishi, S.; Kaizaki, S.; Kato, M. Bull. Chem. Soc. Jpn. 2002, 75, 2433–2439. View Source
